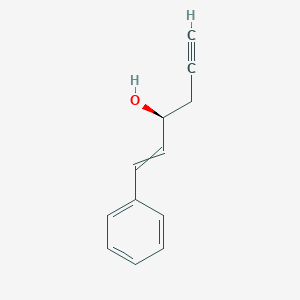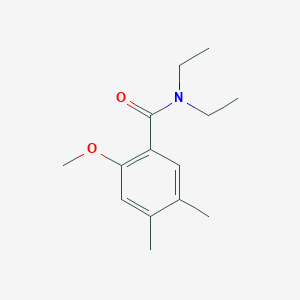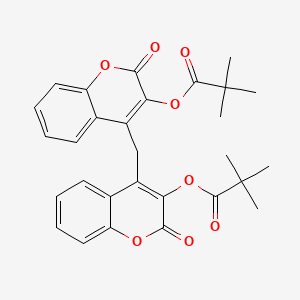
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is a chemical compound characterized by its unique structure, which includes two ethoxy groups and two phenyl groups attached to a tetrazocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of diethoxy compounds with diphenyl derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E,5E)-1-Iodopentadeca-1,5-diene: Another compound with a similar structural motif but different functional groups.
1,5-Cyclodecadiene: A related compound with a cycloalkane structure.
Vinylsilanes: Compounds with similar reactivity but different applications.
Uniqueness
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is unique due to its specific combination of ethoxy and phenyl groups attached to a tetrazocine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
86146-64-7 |
|---|---|
Formule moléculaire |
C20H20N4O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2,6-diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine |
InChI |
InChI=1S/C20H20N4O2/c1-3-25-19-21-17(15-11-7-5-8-12-15)23-20(26-4-2)24-18(22-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clé InChI |
AMPHPBMMWDJBOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=NC(=N1)C2=CC=CC=C2)OCC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



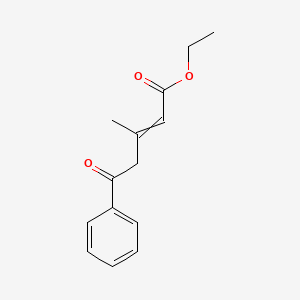
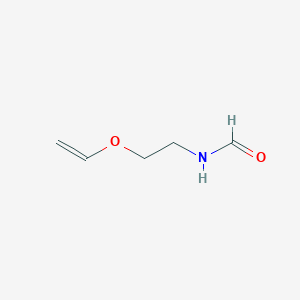
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)


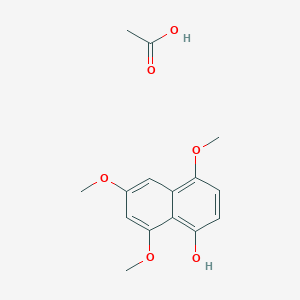

![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
